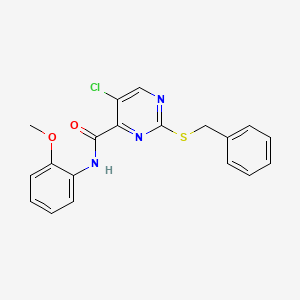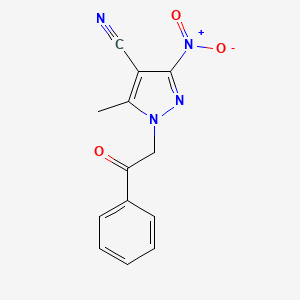![molecular formula C25H34N4O3 B4225676 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline](/img/structure/B4225676.png)
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline
Overview
Description
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline, also known as ADAMANT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. ADAMANT is a synthetic molecule that was first synthesized in the 1990s and has since been studied extensively for its unique properties and potential uses in various fields.
Mechanism of Action
The mechanism of action of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This inhibition can lead to changes in cellular processes and can be used to study the function of specific enzymes.
Biochemical and Physiological Effects
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases. Additionally, 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline has been shown to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline in lab experiments is its high selectivity and sensitivity for certain targets. This makes it a valuable tool for studying specific cellular processes. However, there are also limitations to using 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline, including its complex synthesis process and potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline. One area of interest is the development of new fluorescent probes based on the structure of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline. Additionally, there is potential for the use of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline as a therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential applications of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline in scientific research and medicine.
Conclusion
In conclusion, 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. Its unique properties make it a valuable tool for studying cellular processes and developing new therapeutic agents. Further research is needed to fully understand the potential applications of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline in scientific research and medicine.
Scientific Research Applications
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline as a fluorescent probe for imaging biological systems. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-allyl-2-nitroaniline has been shown to have high selectivity and sensitivity for certain targets, making it a valuable tool for studying cellular processes.
properties
IUPAC Name |
2-(1-adamantyl)-1-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-2-5-26-22-13-21(3-4-23(22)29(31)32)27-6-8-28(9-7-27)24(30)17-25-14-18-10-19(15-25)12-20(11-18)16-25/h2-4,13,18-20,26H,1,5-12,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKXDHOVHPTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225598.png)
![3-tert-butyl-6-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B4225604.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2,2-dichloroacetamide](/img/structure/B4225612.png)

![1-(4-bromophenyl)-2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4225640.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4225647.png)
![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetate](/img/structure/B4225654.png)


![ethyl 4-amino-2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4225667.png)

![2-({[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4225675.png)
![(2-{3-[3-(2-chlorophenoxy)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrochloride](/img/structure/B4225696.png)
![methyl 2-[({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4225706.png)